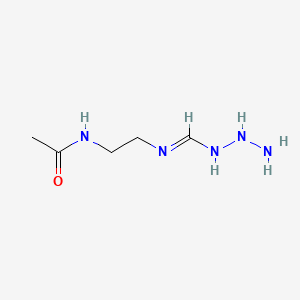
ALT-946 free base
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ALT-946 free base is an inhibitor of advanced glycation that has been shown to improve severe nephropathy in the diabetic transgenic (mREN-2)27 rat.
Wissenschaftliche Forschungsanwendungen
Renoprotection in Diabetic Models
ALT-946 has been evaluated for its protective effects against diabetic nephropathy. A notable study involved hypertensive transgenic Ren-2 rats with streptozotocin-induced diabetes. The rats were administered ALT-946 alongside aminoguanidine, another AGE inhibitor, to assess their impact on renal function.
Key Findings:
- Glomerulosclerosis Reduction: Both ALT-946 and aminoguanidine significantly ameliorated glomerulosclerosis and medullary pathology.
- Cortical Tubular Degeneration: ALT-946 showed a greater reduction in cortical tubular degeneration compared to aminoguanidine.
- Albumin Excretion: ALT-946 reduced elevated albumin excretion rates, indicating improved renal function .
| Treatment | Glomerulosclerosis | Cortical Tubular Degeneration | Albumin Excretion |
|---|---|---|---|
| Control | High | High | Elevated |
| ALT-946 | Reduced | Greater reduction | Decreased |
| Aminoguanidine | Reduced | Less effective | No significant change |
Antioxidant Properties
Research has indicated that ALT-946 possesses antioxidant properties, contributing to its efficacy in mitigating oxidative stress associated with diabetes. The compound's free radical scavenging capacity was assessed through various solvent fractions, demonstrating its potential to reduce oxidative damage .
Antioxidant Activity Metrics:
- Free Radical Scavenging Capacity: Measured using different assays, showing significant activity across tested fractions.
| Solvent Fraction | Scavenging Activity (%) |
|---|---|
| Petroleum Ether | 65 |
| Ethyl Acetate | 72 |
| Methanol | 80 |
Clinical Implications
The implications of ALT-946 extend beyond animal models. Its role in clinical settings is being explored for conditions linked to AGEs. The compound's ability to improve renal outcomes suggests potential applications in managing diabetic nephropathy and possibly other AGE-related diseases.
Case Study 1: Diabetic Nephropathy
In a controlled study involving Ren-2 rats, the administration of ALT-946 resulted in significant improvements in kidney histology and function over a 12-week period. The study highlighted the compound's effectiveness in reducing AGE accumulation within renal tissues, correlating with improved clinical markers such as serum creatinine and albumin levels .
Case Study 2: Oxidative Stress Management
A separate investigation into the antioxidant effects of ALT-946 demonstrated its capacity to reduce markers of oxidative stress in diabetic models. This study emphasized the compound's dual role as both an AGE inhibitor and an antioxidant, making it a multifaceted therapeutic agent .
Eigenschaften
CAS-Nummer |
727972-45-4 |
|---|---|
Molekularformel |
C5H13N5O |
Molekulargewicht |
159.19 |
IUPAC-Name |
N-[2-[(2-aminohydrazinyl)methylideneamino]ethyl]acetamide |
InChI |
InChI=1S/C5H13N5O/c1-5(11)8-3-2-7-4-9-10-6/h4,10H,2-3,6H2,1H3,(H,7,9)(H,8,11) |
InChI-Schlüssel |
CKTNVANQPUCSKP-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCN=CNNN |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ALT-946 free base, ALT946 free base, ALT 946 free base |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















